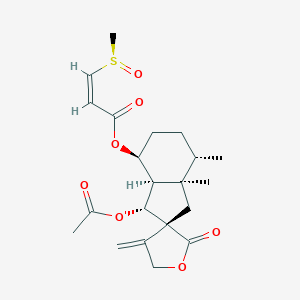

Bakkenolide Db

Description

Propriétés

IUPAC Name |

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O7S/c1-12-6-7-15(28-16(23)8-9-29(5)25)17-18(27-14(3)22)21(11-20(12,17)4)13(2)10-26-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBDIGGORMPBLK-VVLKNSNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\[S@](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bakkenolide Db from Petasites formosanus: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bakkenolide Db, a sesquiterpenoid lactone isolated from the medicinal plant Petasites formosanus. This document consolidates available data on its natural source, isolation, and biological activities, with a focus on its cytotoxic effects. Detailed experimental protocols and visual representations of workflows and potential signaling pathways are included to support further research and development.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the known information regarding its isolation and the cytotoxic activity of related bakkenolides from Petasites species.

Table 1: Isolation of this compound from Petasites formosanus

| Parameter | Value | Source |

| Natural Source | Roots of Petasites formosanus KITAMURA | [1][2] |

| Starting Material | 6.5 kg of dried roots | [1] |

| Yield of this compound | 2.5 mg | [1] |

| Yield Percentage | Approximately 0.000038% | Calculated from[1] |

Table 2: Cytotoxic Activity of Bakkenolides from Petasites Species

| Compound | Cell Line | Assay | IC50 (µg/mL) | Source |

| Bakkenolide B | HeLa (Human cervical carcinoma) | MTT | > 10 | [3] |

| Petatewalide A | HeLa (Human cervical carcinoma) | MTT | 5.8 | [3] |

| Bakkenolide B | MCF-7 (Human breast cancer) | MTT | > 10 | [3] |

| Petatewalide A | MCF-7 (Human breast cancer) | MTT | 7.2 | [3] |

| Bakkenolide B | LLC (Murine Lewis lung carcinoma) | MTT | > 10 | [3] |

| Petatewalide A | LLC (Murine Lewis lung carcinoma) | MTT | 8.5 | [3] |

Note: Specific IC50 values for this compound are not yet reported in the reviewed literature. The cytotoxicity of this compound has been discussed, but quantitative data remains to be published[2].

Experimental Protocols

Isolation of this compound from Petasites formosanus

This protocol is based on the methodology described by Wu et al. (1999)[1].

1. Extraction:

- Air-dry and powder the roots of Petasites formosanus.

- Extract the powdered roots (6.5 kg) with methanol (B129727) (3 x 20 L) at room temperature.

- Concentrate the methanol extract under reduced pressure to obtain a crude residue.

2. Partitioning:

- Suspend the crude residue in water and partition successively with chloroform (B151607) (CHCl3) and n-butanol (n-BuOH).

3. Chromatographic Separation:

- Subject the chloroform-soluble fraction to column chromatography on silica (B1680970) gel.

- Elute the column with a gradient of n-hexane and ethyl acetate.

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Combine fractions containing compounds with similar TLC profiles.

- Further purify the fractions containing bakkenolides using repeated column chromatography on silica gel with gradients of chloroform and acetone.

- Isolate this compound (2.5 mg) from the appropriate fractions.

4. Structure Elucidation:

- Characterize the structure of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[1][2].

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxicity of compounds like this compound, based on common laboratory practices.

1. Cell Culture:

- Culture human cancer cell lines (e.g., HeLa, HepG2, NUGC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding:

- Harvest cells and seed them into 96-well plates at a density of 5 x 10³ cells per well.

- Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

- Prepare serial dilutions of this compound in the culture medium.

- Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plates for 48 hours.

4. MTT Assay:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C.

- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizations

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation of this compound from Petasites formosanus.

Experimental Workflow: Cytotoxicity (MTT) Assay

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Postulated Signaling Pathway: Anti-inflammatory Action of Bakkenolides

While the specific signaling pathway for this compound is not yet elucidated, related bakkenolides, such as Bakkenolide B, have been shown to exert anti-inflammatory effects through the AMPK/Nrf2 pathway. This pathway is presented as a potential mechanism for this compound's activity.

Caption: Postulated anti-inflammatory signaling pathway of this compound.

References

- 1. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]

- 3. Mechanism of Action and Clinical Efficacy of CDK4/6 Inhibitors in BRCA-Mutated, Estrogen Receptor-Positive Breast Cancers: Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Bakkenolide Db: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Bakkenolide (B600228) Db, a sesquiterpenoid lactone belonging to the bakkenolide class of natural products. This document details the original sourcing and extraction methodologies, summarizes key quantitative and spectroscopic data, and provides detailed experimental protocols. Furthermore, potential signaling pathways are illustrated to guide future research and drug development efforts.

Discovery and Source

Bakkenolide Db was first reported as one of thirty-two new bakkenolide-type compounds isolated from the roots of the perennial herb Petasites formosanus KITAMURA (Compositae).[1][2] This plant is native to Taiwan and has a history of use in folk medicine for various ailments. The discovery was part of a broader investigation into the bioactive constituents of this plant species.[1]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₇S | [1] |

| Molecular Weight | 424.5 g/mol | Calculated |

| Appearance | Amorphous powder | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Source |

| HR-EI-MS | [M]⁺ at m/z 424.1554 | [1] |

| UV (MeOH) | λmax 286 nm | [1] |

| Circular Dichroism (CD) | Positive Cotton effect at 291 nm (Δε +11.39) | [1] |

Table 3: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1 | 5.38 | d | 11.5 |

| 2α | 2.05 | m | |

| 2β | 1.65 | m | |

| 3α | 1.80 | m | |

| 3β | 1.50 | m | |

| 4 | 2.55 | m | |

| 6α | 1.70 | m | |

| 6β | 1.45 | m | |

| 9 | 5.76 | d | 5.0 |

| 10 | 1.15 | s | |

| 12a | 4.93 | d | 1.5 |

| 12b | 4.86 | d | 1.5 |

| 13 | 1.85 | s | |

| 14 | 0.95 | d | 7.0 |

| 15 | 0.88 | s | |

| OCOCH ₃ | 2.00 | s | |

| OCOCH=CHSOCH₃ | 6.01 | d | 10.3 |

| OCOCH=CHSOCH₃ | 6.98 | d | 10.3 |

| SOCH ₃ | 2.84 | s |

Data extracted from Wu et al., 1999.[1]

Table 4: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 75.8 |

| 2 | 28.5 |

| 3 | 23.1 |

| 4 | 36.4 |

| 5 | 52.1 |

| 6 | 26.7 |

| 7 | 41.2 |

| 8 | 148.2 |

| 9 | 78.9 |

| 10 | 21.4 |

| 11 | 48.9 |

| 12 | 109.9 |

| 13 | 19.8 |

| 14 | 16.1 |

| 15 | 15.2 |

| OC OCH₃ | 169.5 |

| OCOCH ₃ | 21.0 |

| OC OCH=CHSOCH₃ | 164.2 |

| OCOCH =CHSOCH₃ | 125.8 |

| OCOCH=CH SOCH₃ | 142.1 |

| SOCH ₃ | 42.3 |

Data extracted from Wu et al., 1999.[1]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and purification of this compound, based on the original discovery and supplemented with established techniques for bakkenolide separation.

Plant Material and Extraction

-

Plant Material: The roots of Petasites formosanus were collected and air-dried.

-

Extraction: The dried roots were chipped and extracted with hot methanol (B129727). The methanolic extract was then concentrated under reduced pressure to yield a crude extract.[1]

Solvent Partitioning

The crude methanol extract was suspended in water and partitioned successively with chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH). This partitioning separates compounds based on their polarity, with this compound expected to be in the more organic fractions.[1]

Chromatographic Purification

The chloroform and n-butanol fractions, containing a complex mixture of bakkenolides, were subjected to repeated chromatographic steps to isolate this compound. The following is a representative protocol based on established methods for bakkenolide separation.

-

Silica (B1680970) Gel Column Chromatography:

-

The dried chloroform extract is loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to known bakkenolides are pooled.

-

-

Sephadex LH-20 Column Chromatography:

-

Pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column.

-

Elution is typically performed with methanol or a mixture of dichloromethane (B109758) and methanol.

-

This step separates compounds based on molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase is typically a gradient of acetonitrile (B52724) and water.

-

The elution is monitored by a UV detector at 286 nm, the λmax of this compound.

-

The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

-

Biological Activity and Potential Signaling Pathways

The initial report on this compound included an evaluation of its cytotoxicity. While specific signaling pathways for this compound have not been elucidated, research on other bakkenolides, such as Bakkenolide B, has revealed anti-inflammatory and immunomodulatory effects. These studies provide a basis for hypothesizing the potential mechanisms of action for this compound.

Cytotoxicity

This compound was evaluated for its cytotoxic activity against P-388, A549, and HT-29 cancer cell lines. Further investigation is required to determine its potency and selectivity.

Postulated Signaling Pathways (Based on Bakkenolide B)

Studies on the structurally related Bakkenolide B have shown that it can exert anti-neuroinflammatory effects through the activation of the AMPK/Nrf2 signaling pathway . This pathway is a key regulator of cellular stress responses and inflammation. It is plausible that this compound may share a similar mechanism of action.

Disclaimer: The signaling pathway presented is based on studies of the related compound, Bakkenolide B. Further research is necessary to confirm if this compound acts through a similar mechanism.

Conclusion and Future Directions

The discovery and isolation of this compound from Petasites formosanus have provided a novel molecular scaffold for further investigation. The detailed spectroscopic data confirms its unique structure within the bakkenolide family. While initial cytotoxicity data is available, a comprehensive evaluation of its biological activities is warranted. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects. The potential role of the AMPK/Nrf2 pathway should be a primary focus of investigation.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its potential as a drug candidate.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration of this compound and its therapeutic potential. The provided data and protocols offer a solid foundation for advancing our understanding of this intriguing natural product.

References

Spectroscopic Profile of Bakkenolide Db: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Bakkenolide Db, a sesquiterpenoid of interest for its potential biological activities. The information presented herein is compiled from published scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Mass Spectrometry (MS) Data

High-resolution electron impact mass spectrometry (HR-EI-MS) has been utilized to determine the molecular formula of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₈O₇S |

| Ionization Mode | EI-MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound was accomplished through a combination of one-dimensional and two-dimensional NMR experiments. While a complete, tabulated dataset of all chemical shifts is not fully available in the cited literature, key diagnostic signals have been reported.

Table 2: ¹H NMR (Proton) Spectroscopic Data for Key Fragments of this compound

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Acetoxy methyl | 2.00 | s | - |

| Sulfoxide (B87167) methyl | 2.84 | s | - |

| cis-double bond proton | 6.01 | d | 10.3 |

| cis-double bond proton | 6.98 | d | 10.3 |

| H-9 | 5.76 | - | - |

Table 3: ¹³C NMR (Carbon) Spectroscopic Data for a Key Carbonyl of this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| Acetoxy carbonyl (C-1') | 169.5 |

The regiochemistry of the substituent groups was determined using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which established a correlation between the acetoxy carbonyl carbon (δ 169.5), the acetoxy methyl protons (δ 2.00), and the proton at the C-9 position (δ 5.76). This confirmed the attachment of the acetoxy group at C-9 and consequently, the cis-3-methylsulfinylacryloyloxy group at the C-1 position.[1] The absolute configuration of the sulfoxide group in this compound has been determined as R based on circular dichroism spectroscopy, which showed a positive Cotton effect.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and related compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectra were recorded on a high-field spectrometer, such as a Bruker 700 or 900 MHz instrument.

-

Sample Preparation: Samples of purified this compound were dissolved in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Standard proton spectra were acquired to determine chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled carbon spectra were obtained to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR: A suite of two-dimensional NMR experiments was performed to establish connectivity and spatial relationships within the molecule. This included:

-

¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3 bond) correlations between protons and carbons, crucial for piecing together the carbon skeleton and assigning the positions of substituents.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing information about the stereochemistry of the molecule.

-

-

-

Data Processing: The acquired free induction decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the residual solvent peak.

2. Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra were obtained using an electron impact mass spectrometer (HR-EI-MS).

-

Sample Introduction: The purified compound was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample was bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer.

-

Data Analysis: The precise mass of the molecular ion was measured to determine the elemental composition and molecular formula of this compound.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

The Architecture of Healing: A Technical Guide to Bakkenolide Biosynthesis in Petasites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate biosynthetic pathway of bakkenolides, a class of sesquiterpenoid lactones with significant therapeutic potential, within the genus Petasites. Drawing upon available scientific literature, this document outlines the proposed metabolic route, presents quantitative data on key constituents, and provides detailed experimental protocols relevant to the elucidation of this pathway. The guide is designed to serve as a comprehensive resource for researchers investigating the natural product chemistry and molecular biology of Petasites, as well as for professionals in the field of drug development exploring the potential of bakkenolides.

Introduction to Bakkenolides and Petasites

The genus Petasites, commonly known as butterbur, encompasses a group of perennial plants belonging to the Asteraceae family. For centuries, extracts from these plants have been utilized in traditional medicine to treat a variety of ailments, including migraines, allergic rhinitis, and asthma. The therapeutic effects of Petasites are largely attributed to a unique class of sesquiterpenoid lactones known as bakkenolides.

Bakkenolides are characterized by an eremophilane-type sesquiterpenoid skeleton. Their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-allergic properties, have positioned them as promising candidates for modern drug development. A thorough understanding of their biosynthesis is paramount for optimizing their production through biotechnological approaches and for the discovery of novel derivatives with enhanced therapeutic profiles.

The Proposed Biosynthetic Pathway of Bakkenolides

The biosynthesis of bakkenolides, like all terpenoids, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The proposed pathway to bakkenolides in Petasites then proceeds through a series of enzymatic transformations, starting with the formation of a C15 precursor.

The key steps are hypothesized as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP). This is a crucial branch point in terpenoid metabolism, leading to the synthesis of sesquiterpenes, triterpenes, and sterols.

-

Cyclization of FPP to Eremophilene (B157757): A specific terpene synthase (TPS), likely an eremophilene synthase, catalyzes the complex cyclization of the linear FPP molecule into the bicyclic eremophilane (B1244597) skeleton. This step is critical in defining the characteristic structure of bakkenolides. The proposed mechanism involves the formation of a germacrene A intermediate, followed by a proton-initiated cyclization and a 1,2-hydride shift and subsequent rearrangement to form the eremophilane cation.

-

Oxidation of Eremophilene to Fukinone (B12534): The eremophilane hydrocarbon undergoes a series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), to introduce keto functionalities. A key intermediate in this stage is believed to be fukinone.

-

Epoxidation and Rearrangement: Further enzymatic modifications, including epoxidation of fukinone to fukinone epoxide, are proposed. This is followed by a Favorskii-type rearrangement, a key step in the formation of the lactone ring characteristic of bakkenolides.

-

Formation of Bakkenolide (B600228) A and Derivatives: Subsequent dehydration and further oxidative modifications lead to the formation of bakkenolide A (fukinanolid) and a diverse array of other bakkenolide derivatives found in Petasites species. These final steps likely involve a suite of tailoring enzymes such as hydroxylases, acyltransferases, and dehydrogenases.

It is important to note that while this pathway is supported by the co-occurrence of these proposed intermediates in Petasites species and by biomimetic synthesis studies, the specific enzymes catalyzing each step in Petasites have yet to be fully characterized.

Quantitative Data on Key Petasites Sesquiterpenoids

The concentration of bakkenolides can vary significantly depending on the plant part, geographical location, and season. The following table summarizes quantitative data for petasin, a prominent bakkenolide derivative, in Petasites hybridus.

| Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Rhizomes | Petasin | 7.4 - 15.3 | [1][2] |

| Leaves | Petasin | 3.3 - 11.4 | [1][2] |

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway is a multifaceted process that involves a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that are instrumental in characterizing the bakkenolide biosynthesis pathway.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate terpene synthase (TPS) and cytochrome P450 (CYP450) genes involved in bakkenolide biosynthesis by analyzing the transcriptome of Petasites tissues with high bakkenolide content.

Methodology:

-

Plant Material and RNA Extraction:

-

Collect fresh rhizome and leaf tissues from Petasites hybridus or other bakkenolide-rich Petasites species.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C until use.

-

Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from the high-quality RNA samples using a transcriptome library preparation kit.

-

Perform high-throughput sequencing of the cDNA libraries on a platform such as Illumina NovaSeq or HiSeq.

-

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads to remove low-quality reads and adapter sequences.

-

Assemble the high-quality reads into a de novo transcriptome assembly using software like Trinity or SPAdes.

-

Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.

-

Identify transcripts encoding putative TPS and CYP450 enzymes based on sequence homology to known plant terpene synthases and cytochrome P450s.

-

Perform differential gene expression analysis between tissues with high and low bakkenolide content to identify candidate genes that are upregulated in high-content tissues.

-

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate TPS and CYP450 genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of the candidate genes from Petasites cDNA using PCR with gene-specific primers.

-

Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

-

Heterologous Expression:

-

For Terpene Synthases (in E. coli):

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Co-express the E. coli mevalonate pathway genes to increase the intracellular pool of FPP.

-

-

For Cytochrome P450s (in Saccharomyces cerevisiae):

-

Transform the expression vector, along with a vector containing a cytochrome P450 reductase (CPR) from Petasites or a related species, into a suitable yeast strain (e.g., WAT11).

-

Induce protein expression by growing the yeast in a galactose-containing medium.

-

-

-

Enzyme Assays:

-

In vivo assays:

-

For TPS, analyze the headspace or solvent extract of the induced E. coli culture for the presence of new terpene products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

For CYP450s, feed the induced yeast culture with the putative substrate (e.g., eremophilene) and analyze the culture extract for oxidized products using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

In vitro assays:

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Incubate the purified enzyme with its putative substrate (FPP for TPS; eremophilene and a reducing agent like NADPH for CYP450s) and cofactors.

-

Extract the reaction products and analyze them by GC-MS or LC-MS.

-

-

Analysis of Sesquiterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the volatile and semi-volatile sesquiterpenoid intermediates and final products of the bakkenolide pathway.

Methodology:

-

Sample Preparation:

-

Plant Tissue: Homogenize fresh or frozen plant tissue in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Enzyme Assay Extracts: Extract the aqueous reaction mixture with an organic solvent.

-

Concentrate the organic extract under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample extract into the GC inlet.

-

Temperature Program: Use a temperature gradient to separate the compounds based on their boiling points. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the compounds by creating a calibration curve with authentic standards.

-

Visualizing the Pathway and Experimental Workflows

To provide a clear and concise representation of the complex processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed biosynthetic pathway of bakkenolides in Petasites.

Caption: Experimental workflow for identifying and characterizing bakkenolide biosynthesis genes.

Conclusion and Future Perspectives

The biosynthesis of bakkenolides in Petasites represents a fascinating example of the chemical ingenuity of plants. While a plausible pathway has been proposed, the field is ripe for further investigation. The application of modern multi-omics approaches, including genomics, transcriptomics, and metabolomics, will be instrumental in identifying and characterizing the complete set of enzymes involved in this pathway. The elucidation of the enzymatic machinery will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the metabolic engineering of high-value bakkenolides in microbial or plant-based systems. This could ultimately lead to a sustainable and scalable production platform for these therapeutically important natural products, facilitating their development into next-generation pharmaceuticals.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoid lactones are a diverse class of naturally occurring compounds renowned for their wide spectrum of biological activities. Among these, bakkenolides, particularly Bakkenolide (B600228) Db and its congeners isolated from plants of the Petasites genus, have garnered significant scientific interest. This technical guide provides a comprehensive overview of the current knowledge on Bakkenolide Db and related sesquiterpenoid lactones, with a focus on their pharmacological effects, mechanisms of action, and pertinent experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. We will delve into the anti-inflammatory, neuroprotective, and anti-allergic properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction to Sesquiterpenoid Lactones and Bakkenolides

Sesquiterpenoid lactones are a major class of secondary metabolites characterized by a 15-carbon skeleton, which is biochemically derived from three isoprene (B109036) units.[1] Their structures are diverse and are classified into various skeletal types, such as germacranolides, guaianolides, eudesmanolides, and bakkenolides. A defining feature of many biologically active sesquiterpenoid lactones is the α-methylene-γ-lactone group, a reactive Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in proteins.[2] This reactivity is believed to be a key contributor to their diverse pharmacological effects.

Bakkenolides are a specific subgroup of sesquiterpenoid lactones characterized by a spiro-lactone skeleton. They are predominantly isolated from plants of the genus Petasites, which have a long history of use in traditional medicine for treating conditions like asthma, allergies, and migraines. This guide will focus on this compound and other closely related bakkenolides, exploring their therapeutic potential.

Quantitative Biological Data

The following tables summarize the key quantitative data for various bakkenolides and related compounds, providing a comparative overview of their biological activities.

Table 1: Anti-platelet and PAF Receptor Antagonist Activity of Bakkenolide G

| Compound | Assay | Target/Stimulus | IC50 Value | Source |

| Bakkenolide G | Platelet Aggregation | Platelet-Activating Factor (PAF) (2 ng/mL) | 5.6 ± 0.9 µM | [1][3] |

| Bakkenolide G | Receptor Binding | [3H]PAF binding to rabbit platelets | 2.5 ± 0.4 µM | [1][3] |

Table 2: Anti-inflammatory and Anti-allergic Activities of Bakkenolides

| Compound | Biological Effect | Model System | Key Findings | Source |

| Bakkenolide B | Inhibition of mast cell degranulation | Antigen-stimulated RBL-2H3 mast cells | Concentration-dependent inhibition | [4] |

| Bakkenolide B | Inhibition of iNOS and COX-2 induction | LPS-stimulated mouse peritoneal macrophages | Inhibition of gene induction | [4] |

| Bakkenolide B | Reduction of inflammatory cell accumulation | Ovalbumin-induced asthma model in mice | Strong inhibition of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid | [4] |

| Total Bakkenolides from P. tricholobus | Reduction of allergic rhinitis symptoms | Ovalbumin-sensitized rats | Significant decrease in sneezing, eosinophil infiltration, and serum IL-4 and histamine (B1213489) levels | [5] |

Table 3: Neuroprotective Effects of Bakkenolides

| Compound | Biological Effect | Model System | Key Findings | Source |

| Total Bakkenolides from P. trichinous | Reduction of brain infarct volume and neurological deficits | Rat transient focal cerebral ischemia-reperfusion model | Dose-dependent reduction at 5, 10, and 20 mg/kg | [6] |

| Total Bakkenolides from P. trichinous | Attenuation of cell death and apoptosis | Oxygen-glucose deprivation in cultured neurons | Significant protection | [6] |

| Bakkenolide-IIIa | Reduction of brain infarct volume and neurological deficit | Transient focal cerebral damage model in rats | Dose-dependent reduction at 4, 8, and 16 mg/kg | [7] |

| Bakkenolide-IIIa | Increased cell viability and decreased apoptosis | Oxygen-glucose deprivation in cultured hippocampal neurons | Dose-dependent increase in the Bcl-2/Bax ratio | [7] |

Key Signaling Pathways Modulated by Bakkenolides and Sesquiterpenoid Lactones

Bakkenolides and other sesquiterpenoid lactones exert their biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Many sesquiterpenoid lactones, including bakkenolides, have been shown to inhibit this pathway, contributing to their anti-inflammatory and pro-apoptotic effects.[6][8]

Activation of the AMPK/Nrf2 Antioxidant Pathway

Bakkenolide B has been shown to exert anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] This leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress.

PAF Receptor Antagonism

Bakkenolide G acts as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor, thereby inhibiting PAF-induced signaling cascades that lead to platelet aggregation and inflammation.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Isolation of Bakkenolides from Petasites Species

This protocol provides a general framework for the isolation of bakkenolides. Specific details may vary depending on the plant material and target compounds.

Workflow Diagram

Methodology

-

Plant Material and Extraction: Dried and powdered rhizomes of the Petasites species are extracted with methanol or 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[10][11]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, typically starting with chloroform, followed by ethyl acetate (B1210297) and n-butanol. The bakkenolides are generally enriched in the chloroform and ethyl acetate fractions.[10]

-

Column Chromatography: The organic fractions are subjected to silica gel column chromatography. A gradient elution system, such as n-hexane-ethyl acetate or chloroform-methanol, is used to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase, often a mixture of acetonitrile (B52724) and water or methanol and water, to yield pure bakkenolides.[11]

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including 1D-NMR (¹H and ¹³C), 2D-NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).[10][12]

In Vitro Anti-inflammatory Assay: Inhibition of IL-2 Production in Jurkat T Cells

This protocol describes a method to assess the inhibitory effect of bakkenolides on IL-2 production in a human T-cell line.

Methodology

-

Cell Culture: Jurkat T cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.[13][14]

-

Cell Stimulation: Jurkat cells are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL. To induce IL-2 production, the cells are stimulated with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and phytohemagglutinin (PHA) (e.g., 1 µg/mL) or with anti-CD3 and anti-CD28 antibodies.[13][14]

-

Treatment with Bakkenolides: The cells are pre-treated with various concentrations of the test bakkenolide for 1-2 hours before stimulation. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 24-48 hours at 37°C.[13]

-

Quantification of IL-2: The cell culture supernatant is collected after centrifugation. The concentration of IL-2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[13][14]

-

Data Analysis: The percentage of inhibition of IL-2 production is calculated relative to the stimulated vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the bakkenolide concentration and fitting the data to a dose-response curve.

PAF Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of bakkenolides for the PAF receptor.

Methodology

-

Preparation of Platelet Membranes: Washed rabbit platelets are prepared from fresh rabbit blood. The platelets are then lysed by sonication in a hypotonic buffer and centrifuged to pellet the membranes. The membrane pellet is resuspended in a suitable buffer.[15]

-

Competitive Binding Assay: The assay is performed in a 96-well plate. Each well contains the platelet membrane preparation, a fixed concentration of radiolabeled PAF (e.g., [³H]PAF), and varying concentrations of the unlabeled bakkenolide (the competitor). Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.[1][3][15]

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is calculated for each concentration of the bakkenolide. The IC₅₀ value, which is the concentration of the bakkenolide that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

This protocol describes an in vitro model of cerebral ischemia to evaluate the neuroprotective effects of bakkenolides.[6][7][16]

Methodology

-

Primary Neuronal Culture: Primary cortical or hippocampal neurons are isolated from embryonic rats and cultured in a suitable medium.

-

Oxygen-Glucose Deprivation (OGD): After several days in culture, the neurons are subjected to OGD. The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for a defined period (e.g., 1-2 hours).

-

Reoxygenation and Treatment: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air and 5% CO₂) for reoxygenation (e.g., 24 hours). The test bakkenolide is added to the medium at the beginning of the reoxygenation period.

-

Assessment of Cell Viability and Apoptosis:

-

Cell Viability: Cell viability can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Apoptosis: Apoptosis can be quantified using methods like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) using Western blotting.

-

-

Data Analysis: The neuroprotective effect of the bakkenolide is determined by comparing the cell viability and the extent of apoptosis in the treated groups with the OGD control group.

Conclusion and Future Perspectives

This compound and related sesquiterpenoid lactones represent a promising class of natural products with a diverse range of pharmacological activities. Their demonstrated anti-inflammatory, neuroprotective, and anti-allergic effects, mediated through the modulation of key signaling pathways such as NF-κB, AMPK/Nrf2, and PAF receptor signaling, highlight their potential for the development of novel therapeutics.

This technical guide has provided a comprehensive overview of the current state of research, including quantitative biological data, detailed mechanistic insights, and practical experimental protocols. However, further research is warranted to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:

-

In-depth investigation of the structure-activity relationships of different bakkenolides to identify the most potent and selective compounds.

-

Comprehensive preclinical studies in relevant animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of novel therapeutic applications based on their known mechanisms of action.

-

Development of sustainable sources for these compounds, either through optimized isolation from natural sources or through synthetic or semi-synthetic approaches.

By addressing these key areas, the scientific community can pave the way for the translation of these fascinating natural products into clinically effective treatments for a range of human diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-allergic effects of total bakkenolides from Petasites tricholobus in ovalbumin-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bakkenolide-IIIa Protects Against Cerebral Damage Via Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. Isolation, Quality Evaluation, and Seasonal Changes of Bakkenolide B in Petasites japonicus by HPLC -Journal of Life Science | Korea Science [koreascience.kr]

- 12. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity Screening of Bakkenolide Db

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity screening of Bakkenolide Db, a sesquiterpenoid lactone. This document outlines standard experimental protocols for assessing cytotoxic, antioxidant, and neuroprotective activities, presents a framework for data analysis, and visualizes key experimental workflows and potential signaling pathways. While this compound has been isolated from sources such as Petasites formosanus, publicly available quantitative data on its biological activities is limited. Therefore, this guide presents a composite of established methodologies and representative data to serve as a blueprint for its systematic evaluation.

Data Presentation: A Framework for Quantifying Biological Activity

A crucial step in preliminary screening is the quantitative assessment of a compound's efficacy and potency. The data should be organized to allow for clear comparison across different assays and cell lines. The following table provides a template for summarizing the key quantitative metrics for this compound.

Table 1: Representative Biological Activity Data for this compound

| Biological Activity | Assay Type | Cell Line/Target | Parameter | Result |

| Cytotoxicity | MTT Assay | A549 (Human Lung Carcinoma) | IC₅₀ (µM) | [Value] |

| MCF-7 (Human Breast Adenocarcinoma) | IC₅₀ (µM) | [Value] | ||

| HepG2 (Human Liver Cancer) | IC₅₀ (µM) | [Value] | ||

| HCT116 (Human Colon Cancer) | IC₅₀ (µM) | [Value] | ||

| Antioxidant Activity | DPPH Radical Scavenging | - | IC₅₀ (µg/mL) | [Value] |

| ABTS Radical Scavenging | - | Trolox Equivalents (TEAC) | [Value] | |

| Neuroprotective Activity | Oxygen-Glucose Deprivation | Primary Cortical Neurons | % Viability Increase | [Value] |

| H₂O₂-induced Oxidative Stress | PC12 Cells | % Protection | [Value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable biological activity screening. The following sections provide methodologies for the key assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.

Neuroprotective Activity Screening

This protocol outlines an in vitro assay to assess the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death.

Materials:

-

This compound

-

PC12 cell line (or primary neurons)

-

Cell culture medium (e.g., RPMI-1640)

-

Horse serum and Fetal Bovine Serum

-

Hydrogen peroxide (H₂O₂)

-

MTT assay reagents

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture PC12 cells and differentiate them with Nerve Growth Factor (NGF) if required.

-

Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Injury: Induce oxidative stress by adding a toxic concentration of H₂O₂ to the cell culture medium for a defined duration.

-

Assessment of Viability: Assess cell viability using the MTT assay as described in section 2.1.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the cells treated with H₂O₂ alone.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

Experimental Workflows

The following diagrams illustrate the workflows for the described biological activity screening assays.

Potential Signaling Pathway: Induction of Apoptosis

Given that many natural products with cytotoxic properties induce apoptosis, the following diagram illustrates a plausible signaling pathway that could be investigated for this compound.

Bakkenolide Db: A Literature Review for Novel Researchers

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current literature on Bakkenolide (B600228) Db and its related compounds. While specific research on Bakkenolide Db is limited, this document extrapolates from data on other bakkenolides to provide a foundational understanding of its potential biological activities, mechanisms of action, and relevant experimental protocols.

Introduction to this compound

This compound is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products. It was first isolated from the roots of Petasites formosanus, a plant used in traditional medicine. The molecular formula of this compound has been determined as C21H28O7S. Structurally, bakkenolides are characterized by a spiro-bicyclic carbon skeleton. While a significant body of research exists for other bakkenolides, such as Bakkenolide B and Bakkenolide A, dedicated studies on this compound are sparse. This review aims to bridge this knowledge gap by summarizing the available information and providing context from related compounds.

Potential Biological Activities and Quantitative Data

Although specific quantitative data for the biological activities of this compound is not extensively available in the current literature, studies on other bakkenolides isolated from the same plant, Petasites formosanus, and other Petasites species, suggest potential therapeutic applications in several areas. The following tables summarize the cytotoxic, anti-inflammatory, and neuroprotective activities of various bakkenolides. This data provides a valuable reference for hypothesizing the potential efficacy of this compound.

Table 1: Cytotoxicity of Bakkenolides from Petasites formosanus

| Compound | P-388 (ED₅₀ µg/mL) | A549 (ED₅₀ µg/mL) | HT-29 (ED₅₀ µg/mL) | KB (ED₅₀ µg/mL) |

| Bakkenolide-B | > 10.0 | > 10.0 | > 10.0 | > 10.0 |

| Bakkenolide-D | 2.8 | 3.5 | 4.2 | 3.8 |

| Bakkenolide-G | 1.5 | 2.1 | 2.9 | 2.4 |

| Bakkenolide-H | 4.5 | > 10.0 | > 10.0 | > 10.0 |

Data extracted from Wu T-S, et al. Chem Pharm Bull. 1999;47(3):375-82.

Table 2: Anti-Inflammatory Activity of Bakkenolide B

| Assay | Cell Line | Treatment | Concentration | Effect |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS-stimulated | 10 µM | Inhibition of NO production |

| IL-6 Production | Microglia | LPS-stimulated | 10 µM | Significant reduction in IL-6 levels[1] |

| TNF-α Production | Microglia | LPS-stimulated | 10 µM | Significant reduction in TNF-α levels[1] |

Data inferred from studies on Bakkenolide B, suggesting a likely mechanism for other bakkenolides.

Table 3: Neuroprotective Effects of Bakkenolide-IIIa

| Assay | Model | Treatment | Dosage | Effect |

| Infarct Volume | Rat transient focal cerebral ischemia-reperfusion | Post-reperfusion | 4, 8, 16 mg/kg (i.g.) | Reduction in brain infarct volume[2] |

| Neurological Deficit | Rat transient focal cerebral ischemia-reperfusion | Post-reperfusion | 4, 8, 16 mg/kg (i.g.) | Reduction in neurological deficit[2] |

| Cell Viability | Primary hippocampal neurons (OGD) | - | 1, 5, 10 µM | Increased cell viability[2] |

Data for Bakkenolide-IIIa, highlighting the neuroprotective potential within the bakkenolide class.

Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for key experiments commonly used to assess the biological activities of bakkenolides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., P-388, A549, HT-29, KB) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀ (effective dose for 50% inhibition) value.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reagent Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Anti-Inflammatory Assay: Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

-

Sample Collection: Collect the culture supernatants from LPS-stimulated RAW 264.7 cells treated with this compound as described in the Griess assay protocol.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human TNF-α or IL-6). This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Adding the culture supernatants (samples) and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Signaling Pathways

Bakkenolides have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival. The following diagrams illustrate the potential pathways that this compound may influence.

Caption: General experimental workflow for in vitro evaluation of this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound represents an understudied natural product with potential therapeutic applications, particularly in the areas of cancer and inflammation. The limited available data, primarily derived from studies on related bakkenolides, suggests that this compound may exhibit cytotoxic, anti-inflammatory, and neuroprotective properties. The likely mechanisms of action involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable comprehensive biological evaluation.

-

In-depth Biological Screening: Conducting a thorough investigation of the cytotoxic, anti-inflammatory, and neuroprotective activities of pure this compound using a panel of relevant in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activity and to develop more potent and selective compounds.

This guide serves as a foundational resource for novel researchers entering the field of bakkenolide chemistry and pharmacology. By building upon the existing knowledge of related compounds and employing the outlined experimental approaches, the scientific community can unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to Bakkenolide Db: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) Db is a sesquiterpenoid lactone belonging to the bakkenolide family of natural products. First isolated from Petasites formosanus, a plant used in traditional medicine, Bakkenolide Db has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is characterized as a colorless oil. Its fundamental properties are summarized in the table below, providing a clear reference for its chemical identity.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₇S | [1] |

| Molecular Weight | 424.1556 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [3] |

Spectral Data:

The structural elucidation of this compound has been primarily achieved through spectroscopic methods, including High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): The molecular formula of C₂₁H₂₈O₇S was determined by HR-EI-MS.[1] The fragmentation pattern in mass spectrometry provides crucial information for structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands at 1770, 1747, and 1716 cm⁻¹, indicating the presence of various carbonyl groups, likely corresponding to the lactone, ester, and other carbonyl functionalities within the molecule.[2]

-

Ultraviolet (UV) Spectroscopy: The UV spectrum in methanol (B129727) exhibits a maximum absorption (λmax) at 286 nm (log ε 3.09), which is consistent with the presence of a conjugated system within the molecule.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectral data has revealed key structural features of this compound. An acetoxy group is indicated by a singlet at δ 2.00. The presence of a cis-3-methylsulfinylacryloyloxy group is confirmed by a singlet for the sulfoxide (B87167) methyl protons at δ 2.84 (3H) and two doublets for the cis double bond protons at δ 6.01 (1H, J = 10.3 Hz) and δ 6.98 (1H, J = 10.3 Hz).[1] A complete, tabulated dataset of ¹H and ¹³C NMR chemical shifts is essential for unambiguous structural assignment and confirmation.

Biological Activities

Bakkenolides as a class of compounds have been reported to possess a range of biological activities, including anti-inflammatory, anti-allergic, neuroprotective, and cytotoxic effects. While specific quantitative data for this compound is still emerging, preliminary studies and the activities of related compounds provide valuable insights.

Cytotoxicity:

This compound has been evaluated for its cytotoxic effects. However, specific IC₅₀ values against various cancer cell lines are not yet widely published. The general methodology for assessing cytotoxicity often involves the MTT assay.

Anti-inflammatory Activity:

The anti-inflammatory potential of bakkenolides is a significant area of research. This activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. While the specific IC₅₀ value for this compound in this assay is not yet reported, other bakkenolides have demonstrated potent inhibitory effects.

Experimental Protocols

Isolation and Purification of this compound from Petasites formosanus

The following is a general workflow for the isolation of bakkenolides, which can be adapted for the specific purification of this compound.

Caption: General workflow for the isolation of this compound.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Caption: Workflow for a typical MTT cytotoxicity assay.

Potential Signaling Pathways

While direct evidence for this compound is still under investigation, studies on other bakkenolides suggest potential interactions with key cellular signaling pathways.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Some bakkenolides have been shown to inhibit the activation of NF-κB. A proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Calcineurin-NFAT Signaling Pathway:

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway plays a vital role in T-cell activation and cytokine production. Some bakkenolides have been suggested to inhibit this pathway. Inhibition of calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase, would prevent the dephosphorylation and subsequent nuclear translocation of NFAT.

Caption: Postulated inhibition of the Calcineurin-NFAT pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. This guide has summarized the current knowledge of its physical, chemical, and biological properties. However, significant research is still required to fully elucidate its pharmacological profile.

Future research should focus on:

-

Complete Structural Characterization: Obtaining and publishing a complete and unambiguous set of ¹H and ¹³C NMR data.

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a broad panel of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB and calcineurin-NFAT, through techniques like Western blotting and specific enzyme activity assays.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

A deeper understanding of this compound will be crucial for unlocking its full therapeutic potential and for guiding the development of novel drugs based on its unique chemical scaffold.

References

The Bakkenolide Skeleton: A Technical Guide to Its Derivatives and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolides are a class of sesquiterpenoid lactones characterized by a unique spirocyclic bakkenane skeleton, which features a cis-fused hydrindane ring system. First isolated from Petasites japonicus, these natural products and their synthetic derivatives have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the bakkenolide (B600228) core, its derivatives, and their mechanisms of action, with a focus on their potential in drug discovery and development. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the fields of medicinal chemistry, pharmacology, and natural product synthesis.

The Core Skeleton and Its Derivatives

The foundational structure of all bakkenolides is the bakkenane skeleton, a sesquiterpenoid framework. Modifications to this core structure, particularly at the lactone ring and the hydrindane nucleus, give rise to a wide array of derivatives with varying biological activities. Notable examples include Bakkenolide A, Bakkenolide B, and Bakkenolide G, each exhibiting distinct pharmacological profiles.

Biological Activities and Therapeutic Potential

Bakkenolide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anti-allergic effects. The following sections delve into the specific activities, supported by quantitative data where available.

Anti-inflammatory Activity

Several bakkenolide derivatives have been shown to possess significant anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways. For instance, Bakkenolide B has been reported to inhibit the production of pro-inflammatory mediators in various cell types. It has been shown to suppress the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages[1]. Furthermore, in an ovalbumin-induced asthma model, bakkenolide B was found to strongly inhibit the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid, highlighting its potential for treating allergic asthma[1].

Neuroprotective Effects

A growing body of evidence suggests that bakkenolides may have therapeutic potential in the context of neurodegenerative diseases. Several novel bakkenolides, including bakkenolide-Ia, -IIa, -IIIa, and -IVa, isolated from Petasites tricholobus, have exhibited significant neuroprotective and antioxidant activities in in vitro assays using primary cultured neurons exposed to oxygen-glucose deprivation and oxidative insults[2]. Total bakkenolides from Petasites tricholobus have been shown to protect neurons against cerebral ischemic injury[3].

Anti-allergic and Other Activities

Bakkenolide B has been identified as a potent inhibitor of mast cell degranulation, a key event in the allergic response. It concentration-dependently inhibited RBL-2H3 mast cell degranulation, suggesting its utility in managing allergic conditions[1]. Additionally, Bakkenolide G has been characterized as a specific platelet-activating factor (PAF) receptor antagonist, inhibiting PAF-induced platelet aggregation with an IC50 of 5.6 ± 0.9 microM[2].

Quantitative Data on Biological Activities

To facilitate a comparative analysis of the potency of various bakkenolide derivatives, the following table summarizes the available quantitative data (IC50/EC50 values) for their key biological activities.

| Derivative | Biological Activity | Assay System | IC50 / EC50 | Reference |

| Bakkenolide G | PAF-induced platelet aggregation | Rabbit platelets | 5.6 ± 0.9 µM | [2] |

| Bakkenolide G | [3H]PAF binding to platelets | Rabbit platelets | 2.5 ± 0.4 µM | [2] |

Signaling Pathways Modulated by Bakkenolides

The therapeutic effects of bakkenolides are underpinned by their ability to modulate specific intracellular signaling pathways. Key pathways identified to date include the NF-κB, MAPK, and Calcineurin-NFAT pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several studies have indicated that bakkenolides exert their anti-inflammatory effects by inhibiting this pathway. For example, total bakkenolides have been shown to inhibit NF-κB activation by blocking the phosphorylation of IκB-kinase (IKK), the inhibitor of NF-κB (IκB), and the p65 subunit of NF-κB[3]. This prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. Bakkenolide-IIIa has been specifically shown to protect against cerebral damage by inhibiting NF-κB signaling[4].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, ERK1/2, and JNK, plays a crucial role in cellular responses to a variety of stimuli, including stress and inflammation. Bakkenolide-IIIa has been demonstrated to inhibit the phosphorylation of Akt and ERK1/2, which are upstream activators of NF-κB[4]. This suggests a multi-pronged anti-inflammatory mechanism of action.